2,5-Difluorobenzonitrile

Description

The exact mass of the compound 2,5-Difluorobenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5-Difluorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Difluorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

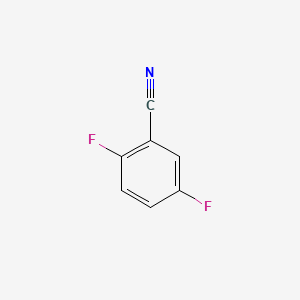

Structure

3D Structure

Properties

IUPAC Name |

2,5-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2N/c8-6-1-2-7(9)5(3-6)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTMHIMQUQOLJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20214465 | |

| Record name | 2,5-Difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64248-64-2 | |

| Record name | 2,5-Difluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64248-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Difluorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064248642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-difluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to 2,5-Difluorobenzonitrile (CAS No. 64248-64-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Difluorobenzonitrile is a fluorinated aromatic compound of significant interest in medicinal chemistry, agrochemical research, and materials science. Its unique electronic properties and synthetic versatility make it a valuable building block for the synthesis of a diverse range of complex molecules. The presence of two fluorine atoms on the benzene ring can enhance the metabolic stability, lipophilicity, and binding affinity of derivative compounds, making it an attractive scaffold for the design of novel therapeutic agents and other functional materials. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2,5-Difluorobenzonitrile, with a focus on its utility for researchers and professionals in the field of drug development.

Chemical and Physical Properties

2,5-Difluorobenzonitrile is a white to light yellow crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 64248-64-2 | [1] |

| Molecular Formula | C₇H₃F₂N | [1] |

| Molecular Weight | 139.10 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 35 °C | [2] |

| Boiling Point | 92 °C at 30 mmHg | [2] |

| IUPAC Name | 2,5-difluorobenzonitrile | [1] |

Synthesis of 2,5-Difluorobenzonitrile

The synthesis of 2,5-Difluorobenzonitrile can be achieved through various synthetic routes. One common approach involves the nitration of p-difluorobenzene to form 2,5-difluoronitrobenzene, followed by subsequent reduction and cyanation. A detailed experimental protocol for the initial nitration step is provided below.

Experimental Protocol: Nitration of 1,4-Difluorobenzene to 2,5-Difluoronitrobenzene

This protocol describes the synthesis of 2,5-difluoronitrobenzene, a key intermediate in one potential synthetic pathway to 2,5-Difluorobenzonitrile.

Materials:

-

1,4-Difluorobenzene

-

Sulfuric acid

-

Potassium nitrate

-

Ice water

Procedure: [3]

-

To a reaction vessel, add 1400 g of 1,4-difluorobenzene and 5800 mL of sulfuric acid.

-

Control the temperature of the mixture at approximately 5 °C.

-

Add 1450 g of potassium nitrate in portions while maintaining the temperature.

-

Monitor the reaction progress using gas chromatography (GC).

-

Upon completion of the reaction, pour the mixture into ice water to precipitate the product.

-

Filter the precipitate to obtain the white solid product, 2,5-difluoronitrobenzene.

-

The reported yield for this reaction is 83% with a purity of 99%.[3]

Subsequent steps to convert 2,5-difluoronitrobenzene to 2,5-difluorobenzonitrile would typically involve reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce the nitrile group.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of 2,5-Difluorobenzonitrile is largely dictated by the presence of the electron-withdrawing nitrile group and the two fluorine atoms, which activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). The fluorine atom at the 2-position is particularly susceptible to displacement by nucleophiles. This reactivity makes 2,5-Difluorobenzonitrile a versatile intermediate for the synthesis of a wide range of substituted aromatic compounds.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in 2,5-Difluorobenzonitrile facilitates attack by nucleophiles, leading to the substitution of one of the fluorine atoms. This is a common strategy for introducing various functional groups onto the benzonitrile core.

General Experimental Workflow for SNAr:

Caption: General workflow for a nucleophilic aromatic substitution reaction.

Intermediate in the Synthesis of Bioactive Molecules

2,5-Difluorobenzonitrile and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[2][4][5][6] The incorporation of the difluorobenzonitrile moiety can significantly impact the biological activity of the final compound.

Applications in Drug Discovery:

While specific, publicly available examples detailing the synthesis of marketed drugs directly from 2,5-Difluorobenzonitrile are limited, the analogous compound, 2,6-difluorobenzonitrile, is a known precursor in the synthesis of the anti-epileptic drug Rufinamide.[7][8][9][10][11] This highlights the potential of difluorobenzonitrile scaffolds in the development of neurologically active agents. The general synthetic strategies employed for Rufinamide, such as cycloaddition reactions, could potentially be adapted for derivatives of 2,5-Difluorobenzonitrile to generate novel bioactive compounds.

Logical Relationship in Drug Intermediate Synthesis:

Caption: Synthetic pathway from a starting material to a bioactive molecule.

Potential Involvement in Signaling Pathways

Hypothetical Signaling Pathway Modulation by a 2,5-Difluorobenzonitrile-Derived Kinase Inhibitor:

Caption: Potential inhibition of a signaling pathway by a derivative.

Conclusion

2,5-Difluorobenzonitrile is a synthetically versatile building block with significant potential in the development of new pharmaceuticals, agrochemicals, and materials. Its reactivity in nucleophilic aromatic substitution reactions allows for the straightforward introduction of a wide range of functional groups. For researchers in drug discovery, the difluorinated phenyl ring offers a scaffold that can impart favorable pharmacokinetic properties to lead compounds. While further research is needed to fully explore the biological activities of its derivatives and their specific molecular targets and signaling pathways, the established utility of related fluorinated benzonitriles underscores the promise of 2,5-Difluorobenzonitrile as a valuable tool in modern chemical and pharmaceutical research.

References

- 1. 2,5-Difluorobenzonitrile | C7H3F2N | CID 123558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,5-Difluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. sparrow-chemical.com [sparrow-chemical.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CN103539750A - Synthesis process of rufinamide - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Life cycle assessment of multi-step rufinamide synthesis – from isolated reactions in batch to continuous microreactor networks - Green Chemistry (RSC Publishing) [pubs.rsc.org]

2,5-Difluorobenzonitrile: A Core Component in Modern Drug Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 29, 2025

Abstract

2,5-Difluorobenzonitrile is a fluorinated aromatic compound that has garnered significant attention as a versatile building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the two fluorine substituents and the nitrile group, make it a valuable precursor for the synthesis of complex molecular architectures with diverse biological activities. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 2,5-Difluorobenzonitrile, with a particular focus on its role in the development of kinase inhibitors and therapeutics for neurological disorders. Detailed experimental protocols and visualizations of key synthetic and biological pathways are presented to support researchers in their drug discovery and development endeavors.

Physicochemical and Spectroscopic Data

2,5-Difluorobenzonitrile is a white to light yellow crystalline solid at room temperature. The strategic placement of two electron-withdrawing fluorine atoms on the benzene ring significantly influences the molecule's reactivity and physicochemical properties, making it an attractive starting material for targeted synthesis. A summary of its key properties is provided in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃F₂N | [1][2][3] |

| Molecular Weight | 139.10 g/mol | [1][2][3] |

| CAS Number | 64248-64-2 | [1][2] |

| Melting Point | 33-35 °C | [4][5] |

| Boiling Point | 188 °C | [5][6] |

| Density | ~1.25 g/cm³ (estimate) | [6] |

| LogP | 1.39 | [4] |

| Solubility | Soluble in methanol | [7] |

| Appearance | White to light yellow crystalline powder | [6] |

Spectroscopic data are essential for the identification and characterization of 2,5-Difluorobenzonitrile. Key spectral features are available through various public databases and are crucial for monitoring reaction progress and confirming the structure of synthesized derivatives.

Synthesis of 2,5-Difluorobenzonitrile

The industrial preparation of 2,5-Difluorobenzonitrile typically involves a halogen exchange reaction (Halex reaction) from a dichlorinated precursor. This process is favored for its efficiency and scalability.

Experimental Protocol: Fluorination of 2,5-Dichlorobenzonitrile

This protocol is based on the general principles described for the synthesis of fluorobenzonitriles.[8]

Materials:

-

2,5-Dichlorobenzonitrile

-

Potassium Fluoride (spray-dried)

-

Aprotic polar solvent (e.g., Dimethyl sulfoxide (DMSO) or Sulfolane)

-

Phase-transfer catalyst (e.g., a quaternary ammonium or phosphonium salt)

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the aprotic polar solvent and the phase-transfer catalyst.

-

Add spray-dried potassium fluoride to the solvent and heat the mixture to the desired reaction temperature (typically between 120°C and 180°C) while stirring to ensure a fine suspension.[8]

-

Add 2,5-Dichlorobenzonitrile to the heated suspension.

-

Maintain the reaction mixture at temperature and monitor the progress of the reaction by gas chromatography (GC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture and filter to remove the inorganic salts (potassium chloride and unreacted potassium fluoride).

-

The crude product is isolated from the filtrate, typically by distillation or crystallization. Further purification can be achieved by recrystallization from a suitable solvent.

Applications in Drug Development

The difluorobenzonitrile moiety is a privileged scaffold in medicinal chemistry. The fluorine atoms can enhance metabolic stability, increase binding affinity, and improve the pharmacokinetic profile of drug candidates.[9] 2,5-Difluorobenzonitrile serves as a key intermediate in the synthesis of a range of bioactive molecules.

Precursor for Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapies, particularly in oncology. The dysregulation of kinase signaling pathways, such as the MAPK/ERK pathway, is a hallmark of many cancers.[9] Lifirafenib (BGB-283) is a potent inhibitor of both RAF kinase and the Epidermal Growth factor Receptor (EGFR), which are key components of this pathway.[10][11] While the exact synthesis of Lifirafenib may be proprietary, its structure highlights the importance of fluorinated aromatic compounds in the design of modern kinase inhibitors. Compounds derived from aminodifluorobenzonitrile isomers are valuable for generating libraries of potent and selective inhibitors targeting pathways like EGFR and Janus Kinase (JAK).[9]

Intermediate for Neurological Drugs

Fluorinated building blocks are also crucial in the development of drugs targeting the central nervous system. A prominent example, although derived from the 2,6-difluoro isomer, is Rufinamide, an antiepileptic drug used for the treatment of seizures associated with Lennox-Gastaut syndrome.[12][13] The synthesis of Rufinamide showcases a key reaction type for which benzonitrile derivatives are well-suited: the 1,3-dipolar cycloaddition.

Key Reactions and Experimental Protocols

2,5-Difluorobenzonitrile can undergo a variety of chemical transformations, making it a versatile synthetic intermediate. The nitrile group can be hydrolyzed or reduced, while the fluorine atoms can be displaced via nucleophilic aromatic substitution (SNAr).

Representative Protocol: Synthesis of a 1,2,3-Triazole Derivative

This protocol is analogous to the core reaction in the synthesis of Rufinamide and demonstrates the utility of a difluorobenzyl intermediate (which can be derived from 2,5-difluorobenzonitrile) in constructing heterocyclic systems.[14]

Objective: To synthesize a 1-(2,5-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide via a copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Step 1: Synthesis of 2,5-Difluorobenzyl Azide

-

Dissolve 2,5-difluorobenzyl bromide in a suitable solvent such as DMSO.

-

Add sodium azide (NaN₃) to the solution and stir at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) or GC-MS.

-

Upon completion, perform an aqueous work-up and extract the product with an organic solvent. Dry and concentrate to obtain 2,5-difluorobenzyl azide. (Caution: Organic azides are potentially explosive and should be handled with care).

Step 2: Cycloaddition and Amidation

-

In a one-pot setup, dissolve the 2,5-difluorobenzyl azide and a suitable alkyne, such as methyl propiolate, in a solvent like ethanol.[15]

-

Add a copper(I) catalyst (e.g., generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, or using Cu₂O).[12]

-

Stir the reaction mixture. The cycloaddition will yield the methyl ester of the triazole.

-

After the cycloaddition is complete, add a source of ammonia (e.g., an aqueous or methanolic solution of ammonia) to the reaction mixture to convert the ester to the primary amide.[13]

-

Monitor the amidation step.

-

Upon completion, isolate the final product by filtration or extraction, followed by recrystallization to yield the purified triazole-carboxamide derivative.

Conclusion

2,5-Difluorobenzonitrile is a high-value building block for the synthesis of complex organic molecules. Its utility is well-demonstrated in the fields of pharmaceutical and agrochemical research. The presence of fluorine atoms provides a strategic advantage for modulating the biological and physical properties of target molecules, particularly in the development of kinase inhibitors and drugs for neurological disorders. The synthetic versatility of the nitrile and fluoro-substituents allows for a wide range of chemical transformations, enabling access to diverse and novel chemical entities. The protocols and pathways outlined in this guide serve as a foundational resource for scientists engaged in the application of this important chemical intermediate.

References

- 1. 2,5-Difluorobenzonitrile [webbook.nist.gov]

- 2. 2,5-Difluorobenzonitrile | C7H3F2N | CID 123558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-Difluorobenzonitrile, 98+% | Fisher Scientific [fishersci.ca]

- 4. 2,5-Difluorobenzonitrile | CAS#:64248-64-2 | Chemsrc [chemsrc.com]

- 5. chemwhat.com [chemwhat.com]

- 6. 2,5-Difluorobenzonitrile | 64248-64-2 [chemicalbook.com]

- 7. 3,5-Difluorobenzonitrile | 64248-63-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Lifirafenib | C25H17F3N4O3 | CID 89670174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 2,5-Difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,5-difluorobenzonitrile, a key fluorinated building block in modern chemical synthesis. Its unique electronic properties make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This document details its chemical structure, physicochemical properties, key synthetic routes with experimental protocols, and significant applications.

Core Chemical Structure and Properties

2,5-Difluorobenzonitrile is an aromatic organic compound characterized by a benzene ring substituted with two fluorine atoms at positions 2 and 5, and a nitrile group at position 1. The strong electron-withdrawing nature of the fluorine atoms and the nitrile group significantly influences the molecule's reactivity, making the aromatic ring susceptible to nucleophilic substitution and modifying the properties of the nitrile functional group.[2]

The presence of fluorine atoms can enhance metabolic stability, improve lipophilicity, and modulate the electronic nature of the molecule when incorporated into larger structures, which are all crucial factors in drug design.[3]

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for 2,5-Difluorobenzonitrile.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₃F₂N | [1][4] |

| Molecular Weight | 139.10 g/mol | [4][5] |

| CAS Number | 64248-64-2 | [1][4] |

| Appearance | White to light yellow crystalline powder | [1][6] |

| Melting Point | 33-35 °C | [6][7][8] |

| Boiling Point | 188 °C (at 760 mmHg) | [6][7] |

| 92 °C (at 30 mmHg) | [1] | |

| IUPAC Name | 2,5-difluorobenzonitrile | [5] |

| InChI | InChI=1S/C7H3F2N/c8-6-1-2-7(9)5(3-6)4-10/h1-3H | [4] |

| InChIKey | OJTMHIMQUQOLJV-UHFFFAOYSA-N | [4] |

| Purity | ≥ 98% (GC) | [1] |

Spectroscopic data, including mass spectrometry and infrared (IR) spectra, are available for 2,5-Difluorobenzonitrile through the NIST Chemistry WebBook.[9]

Key Applications in Research and Development

2,5-Difluorobenzonitrile is a versatile intermediate with applications spanning several areas of chemical research and industry.

-

Pharmaceutical Development : It serves as a crucial building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. The unique fluorination pattern can enhance the bioavailability and efficacy of drug candidates.[1]

-

Agrochemicals : The compound is used in the formulation of herbicides and insecticides.[1] Its structural motifs are found in various active agrochemical ingredients, contributing to more effective crop protection solutions.

-

Material Science : It is employed in the development of advanced materials, such as high-performance polymers and coatings, where its chemical properties can contribute to improved thermal stability and resistance to degradation.[1]

-

Organic Synthesis : As a versatile building block, it facilitates the creation of more complex molecules through various chemical transformations.[1] The nitrile group can be hydrolyzed, reduced, or converted to other functional groups, while the fluorinated ring can undergo further substitution reactions.

Synthetic Pathways and Experimental Protocols

The synthesis of 2,5-Difluorobenzonitrile can be achieved through several routes. The two most common and industrially relevant methods are the Sandmeyer reaction starting from 2,5-difluoroaniline and nucleophilic aromatic substitution (SNAr) from 2,5-dichlorobenzonitrile.

Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a classic method for converting an aromatic amine into a variety of functional groups, including nitriles, via a diazonium salt intermediate.[10]

Experimental Protocol:

-

Diazotization: 2,5-difluoroaniline is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid, and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise while maintaining the low temperature to form the 2,5-difluorobenzenediazonium salt in situ.[6]

-

Cyanation: In a separate flask, a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water is prepared and heated. The freshly prepared, cold diazonium salt solution is then slowly added to the hot cyanide solution.[4]

-

Work-up: The reaction mixture is heated to ensure complete reaction, which is typically indicated by the cessation of nitrogen gas evolution. After cooling, the mixture is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 2,5-difluorobenzonitrile can be purified by distillation or recrystallization to obtain the final product.

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This method involves the displacement of chloride ions from 2,5-dichlorobenzonitrile with fluoride ions at high temperatures, a process also known as a halogen exchange (Halex) reaction.[2][3]

Experimental Protocol:

-

Reaction Setup: 2,5-dichlorobenzonitrile, an excess of a fluoride source such as spray-dried potassium fluoride (KF), and a phase-transfer catalyst (e.g., a quaternary ammonium salt) are combined in a high-boiling point aprotic polar solvent, such as dimethyl sulfoxide (DMSO) or sulfolane.[3]

-

Reaction Conditions: The mixture is heated to a high temperature (typically in the range of 150-220 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously for several hours. The progress of the reaction can be monitored by gas chromatography (GC).[3]

-

Work-up: After the reaction is complete, the mixture is cooled and poured into water. The product is then extracted with an organic solvent. The organic extracts are combined, washed, dried, and concentrated in a similar manner to the Sandmeyer protocol.

-

Purification: The final product is purified from the crude mixture, usually by vacuum distillation, to yield pure 2,5-difluorobenzonitrile.

Conclusion

2,5-Difluorobenzonitrile is a valuable and versatile chemical intermediate. Its synthesis is well-established, and its unique properties, conferred by the difluorinated benzene ring and the nitrile group, make it a sought-after building block in the design and synthesis of novel molecules in the pharmaceutical, agrochemical, and material science sectors. The experimental protocols provided herein offer a guide for its laboratory-scale preparation, forming a basis for further research and development.

References

- 1. prepchem.com [prepchem.com]

- 2. nbinno.com [nbinno.com]

- 3. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 7. benchchem.com [benchchem.com]

- 8. nsd.pku.edu.cn [nsd.pku.edu.cn]

- 9. 2,5-Difluorobenzonitrile [webbook.nist.gov]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of 2,5-Difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of 2,5-Difluorobenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Physical Properties of 2,5-Difluorobenzonitrile

2,5-Difluorobenzonitrile is a white to light yellow crystalline solid at room temperature. Its physical characteristics are crucial for its handling, storage, and application in various synthetic processes. The following table summarizes the key physical properties of this compound. It is important to note that slight variations in reported values exist in the literature, which can be attributed to differences in experimental conditions and sample purity.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃F₂N | [1][2][3] |

| Molecular Weight | 139.10 g/mol | [1][2][3] |

| CAS Number | 64248-64-2 | [1][3] |

| Melting Point | 29.5 - 35.5 °C | [1][2][4][5][6] |

| Boiling Point | 178.4 ± 20.0 °C at 760 mmHg92 °C at 30 mmHg | [1][2][7] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Flash Point | 77.8 ± 0.0 °C | [2] |

| Vapor Pressure | 1.0 ± 0.3 mmHg at 25°C | [2] |

| Refractive Index | 1.486 | [8] |

| Appearance | White or colorless to yellow to orange powder to lump to clear liquid | [1] |

Experimental Protocols for Physical Property Determination

The following sections detail generalized experimental methodologies for determining the key physical properties of organic compounds like 2,5-Difluorobenzonitrile.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of finely powdered 2,5-Difluorobenzonitrile is packed into a capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature probe.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts are recorded. This range is reported as the melting point.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology:

-

Sample Preparation: A small volume of molten 2,5-Difluorobenzonitrile is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath).

-

Heating: The sample is heated gently. As the liquid heats up, air trapped in the capillary tube will be expelled.

-

Observation: When a continuous stream of bubbles emerges from the capillary tube, the heating is stopped. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point. For measurements at reduced pressure, a vacuum system is connected to the apparatus.

Density Determination

Density is the mass of a substance per unit volume.

Methodology:

-

Mass Measurement: A known volume of molten 2,5-Difluorobenzonitrile is carefully measured using a calibrated volumetric flask or pycnometer.

-

Volume Measurement: The mass of the empty container is measured. The container is then filled with the molten compound to the calibration mark, and the total mass is measured.

-

Calculation: The mass of the compound is determined by subtracting the mass of the empty container from the total mass. The density is then calculated by dividing the mass of the compound by its volume.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, toluene, hexane) are selected.

-

Procedure: A small, accurately weighed amount of 2,5-Difluorobenzonitrile is added to a known volume of the chosen solvent in a test tube at a specific temperature.

-

Observation: The mixture is agitated, and the solubility is observed. Solubility can be qualitatively described (e.g., soluble, slightly soluble, insoluble) or quantitatively determined by measuring the maximum amount of solute that can dissolve in a given volume of solvent to form a saturated solution.

Role in Synthesis and Logical Workflow

As a chemical intermediate, 2,5-Difluorobenzonitrile does not have a direct, well-defined signaling pathway in a biological system. Its significance lies in its role as a versatile building block for the synthesis of more complex, biologically active molecules. The presence of the nitrile group and the fluorine atoms makes it a valuable precursor in the development of pharmaceuticals and agrochemicals. For instance, the nitrile group can be readily converted into other functional groups such as amines or carboxylic acids, and the fluorine atoms can enhance the metabolic stability and binding affinity of the final product.

The following diagram illustrates a logical workflow for the utilization of 2,5-Difluorobenzonitrile in a synthetic pathway to produce a hypothetical bioactive compound.

Caption: Synthetic workflow from 2,5-Difluorobenzonitrile.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2,5-Difluorobenzonitrile | CAS#:64248-64-2 | Chemsrc [chemsrc.com]

- 3. 2,5-Difluorobenzonitrile | C7H3F2N | CID 123558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,5-Difluorobenzonitrile, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 2,5-Difluorobenzonitrile | 64248-64-2 [chemicalbook.com]

- 7. chemwhat.com [chemwhat.com]

- 8. 3,5-Difluorobenzonitrile CAS 64248-63-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

An In-depth Technical Guide to 2,5-Difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Core Identification

The compound of interest is unequivocally identified by its IUPAC name: 2,5-difluorobenzonitrile .[1] This nomenclature precisely describes a benzene ring substituted with a nitrile group (-C≡N) at position 1, and fluorine atoms at positions 2 and 5.

Physicochemical and Spectroscopic Data

The intrinsic properties of 2,5-Difluorobenzonitrile are summarized below. This data is critical for its application in synthesis, purification, and analytical characterization.

Table 2.1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 64248-64-2 | [2] |

| Molecular Formula | C₇H₃F₂N | [1][2] |

| Molecular Weight | 139.10 g/mol | [1] |

| Appearance | White to light yellow crystal powder | |

| Melting Point | 33-35 °C (lit.) | [3] |

| Boiling Point | 178.4 ± 20.0 °C at 760 mmHg | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Flash Point | 77.8 ± 0.0 °C | [3] |

| LogP | 1.39 | [3] |

Table 2.2: Spectroscopic Data Summary

| Spectroscopy Type | Key Features and Observations |

| ¹H NMR | Aromatic region signals expected to be complex due to H-F and H-H coupling. |

| ¹³C NMR | Characteristic signals for the nitrile carbon (typically ~115-120 ppm), and carbon atoms attached to fluorine exhibiting large C-F coupling constants. Aromatic carbons will appear in the ~110-165 ppm range. |

| Infrared (IR) | Strong, sharp absorption band characteristic of the nitrile (C≡N) stretch, typically observed around 2220-2240 cm⁻¹. Strong C-F stretching bands are expected in the 1100-1300 cm⁻¹ region. |

| Mass Spectrometry | Molecular ion peak (M⁺) expected at m/z = 139.[1][4] |

Synthesis and Experimental Protocols

2,5-Difluorobenzonitrile is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and agrochemicals. The strategic placement of fluorine atoms can enhance metabolic stability, bioavailability, and binding affinity of target molecules. It is frequently used as a building block in the synthesis of kinase inhibitors and compounds targeting the central nervous system.

A common and effective method for the synthesis of aryl nitriles from anilines is the Sandmeyer reaction . The following protocol provides a detailed methodology for the synthesis of 2,5-Difluorobenzonitrile from 2,5-difluoroaniline.

Experimental Protocol: Synthesis of 2,5-Difluorobenzonitrile via Sandmeyer Reaction

Reaction Scheme:

-

Step 1: Diazotization of 2,5-Difluoroaniline

-

Step 2: Cyanation of the Diazonium Salt

Materials and Reagents:

-

2,5-Difluoroaniline

-

Hydrochloric acid (HCl), concentrated

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Preparation of the Diazonium Salt Solution (Step 1):

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 2,5-difluoroaniline (1.0 eq) and concentrated hydrochloric acid (3.0 eq) in water.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. The aniline salt may precipitate.

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the aniline salt suspension, ensuring the temperature is maintained below 5 °C. The addition should take approximately 20-30 minutes.

-

After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

-

Preparation of the Cyanation Reagent:

-

In a separate large beaker or flask, dissolve copper(I) cyanide (1.3 eq) and sodium cyanide (2.6 eq) in deionized water. Caution: Handle cyanides with extreme care in a well-ventilated fume hood.

-

Gently warm the solution to about 60-70 °C until the copper(I) cyanide dissolves completely, then cool to room temperature.

-

-

Sandmeyer Cyanation (Step 2):

-

Cool the copper cyanide solution to 0-5 °C in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred copper cyanide solution. Control the rate of addition to manage gas (N₂) evolution and maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous mixture with dichloromethane (3 x volume).

-

Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2,5-Difluorobenzonitrile.

-

Applications in Drug Development: A Representative Workflow

As a versatile building block, 2,5-Difluorobenzonitrile is instrumental in the synthesis of complex pharmaceutical agents. Its difluorinated phenyl ring is a common scaffold in kinase inhibitors, where it can interact with the hinge region of the kinase active site. The nitrile group offers a versatile handle for conversion into other functional groups, such as amines or tetrazoles.

The following diagram illustrates a representative synthetic workflow where 2,5-Difluorobenzonitrile is used as a starting material for a generic kinase inhibitor scaffold.

Caption: Synthetic workflow for a kinase inhibitor scaffold.

This workflow demonstrates the reduction of the nitrile group in 2,5-Difluorobenzonitrile to a primary amine. This amine then acts as a nucleophile, displacing a halogen on a heterocyclic core (a common feature in kinase inhibitors) via a nucleophilic aromatic substitution (SNAr) reaction. The resulting molecule contains the key difluorophenyl moiety, which is crucial for target engagement in many kinase inhibitors.

References

The Role of 2,5-Difluorobenzonitrile in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluorobenzonitrile is a versatile fluorinated building block that has garnered significant attention in the field of organic synthesis. Its unique electronic properties, stemming from the presence of two electron-withdrawing fluorine atoms and a nitrile group on the benzene ring, make it an invaluable precursor for the synthesis of a wide array of complex organic molecules. This guide provides an in-depth overview of the applications, key reactions, and experimental protocols involving 2,5-Difluorobenzonitrile, with a particular focus on its role in the development of pharmaceuticals and advanced materials. The strategic placement of the fluorine atoms and the nitrile group allows for selective functionalization, making it a powerful tool for medicinal chemists and material scientists.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of 2,5-Difluorobenzonitrile are crucial for its handling, characterization, and application in synthesis. A summary of these properties is presented below.

| Property | Value |

| Molecular Formula | C₇H₃F₂N |

| Molecular Weight | 139.11 g/mol |

| Appearance | White to off-white crystalline solid or powder |

| Melting Point | 50-53 °C |

| Boiling Point | 193-195 °C |

| Density | 1.33 g/cm³ |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Acetone) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.45 (m, 2H), 7.20-7.28 (m, 1H) ppm |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 161.9 (dd, J=253, 11 Hz), 158.8 (dd, J=248, 12 Hz), 120.4 (dd, J=25, 5 Hz), 119.8 (dd, J=24, 9 Hz), 116.8 (d, J=23 Hz), 114.8 (s) ppm |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -112.4 (m), -117.8 (m) ppm |

| IR (KBr, cm⁻¹) | 2235 (C≡N), 1620, 1580, 1500 (C=C aromatic) |

Core Synthetic Applications

2,5-Difluorobenzonitrile serves as a key starting material in the synthesis of a variety of functional molecules, primarily driven by the reactivity of the nitrile group and the susceptibility of the aromatic ring to nucleophilic substitution.

Caption: Synthetic applications of 2,5-Difluorobenzonitrile.

Role in Pharmaceutical Synthesis

The difluorobenzonitrile scaffold is a common feature in many biologically active compounds. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability.

-

Kinase Inhibitors: The 2,5-difluorophenyl moiety is frequently incorporated into small molecule kinase inhibitors for the treatment of cancer and other diseases. The fluorine atoms can form crucial hydrogen bonds with the target protein.

-

Antiviral Agents: It is a precursor for the synthesis of nucleoside and non-nucleoside reverse transcriptase inhibitors.

-

CNS-active Drugs: The lipophilicity imparted by the fluorine atoms can facilitate penetration of the blood-brain barrier, making it a useful building block for drugs targeting the central nervous system.

Applications in Agrochemicals

2,5-Difluorobenzonitrile is an intermediate in the production of certain herbicides and fungicides. The presence of the fluorinated aromatic ring can lead to enhanced efficacy and a broader spectrum of activity.

Use in Advanced Materials

The electronic properties and rigidity of the 2,5-difluorobenzonitrile core make it a valuable component in the synthesis of advanced materials.

-

Polymers: It can be used as a monomer for the synthesis of high-performance polymers with enhanced thermal stability and specific electronic properties.

-

Liquid Crystals: The rod-like shape and polarizability of molecules derived from 2,5-difluorobenzonitrile are desirable for applications in liquid crystal displays.

-

Organic Electronics: It serves as a building block for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Key Synthetic Transformations

The synthetic utility of 2,5-Difluorobenzonitrile is derived from the reactivity of both the nitrile group and the fluorinated aromatic ring.

Caption: Key synthetic transformations of 2,5-Difluorobenzonitrile.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms, particularly the one para to the electron-withdrawing nitrile group, are susceptible to displacement by nucleophiles. This allows for the introduction of a wide range of substituents, including amines, alkoxides, and thiolates.

-

Reduction of the Nitrile Group: The nitrile can be reduced to a primary amine using various reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This primary amine can then be further functionalized.

-

Hydrolysis of the Nitrile Group: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which is a versatile intermediate for further transformations.

-

Cyclization Reactions: 2,5-Difluorobenzonitrile can participate in cyclization reactions to form various heterocyclic systems, which are prevalent in medicinal chemistry.

Detailed Experimental Protocols

Synthesis of 4-Amino-2,5-difluorobenzonitrile via SNAr Reaction

This protocol describes a typical nucleophilic aromatic substitution reaction where the fluorine atom at the 4-position is displaced by an amino group.

Reaction Scheme:

Experimental Procedure:

-

To a solution of 2,5-difluorobenzonitrile (1.0 g, 7.19 mmol) in dimethyl sulfoxide (DMSO) (20 mL) in a sealed tube is added aqueous ammonia (28%, 10 mL).

-

The reaction mixture is heated to 80 °C and stirred for 12 hours.

-

After cooling to room temperature, the mixture is poured into ice-water (100 mL).

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

-

The crude product is purified by column chromatography on silica gel (eluting with ethyl acetate/hexanes) to afford 4-amino-2,5-difluorobenzonitrile as a solid.

Expected Yield: 85-95%

Reduction of 2,5-Difluorobenzonitrile to (2,5-Difluorophenyl)methanamine

This protocol details the reduction of the nitrile group to a primary amine.

Reaction Scheme:

Experimental Procedure:

-

A solution of 2,5-difluorobenzonitrile (1.0 g, 7.19 mmol) in anhydrous tetrahydrofuran (THF) (20 mL) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) (0.41 g, 10.8 mmol) in anhydrous THF (30 mL) at 0 °C under a nitrogen atmosphere.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours.

-

The reaction is quenched by the sequential dropwise addition of water (0.4 mL), 15% aqueous NaOH (0.4 mL), and water (1.2 mL).

-

The resulting slurry is filtered, and the filter cake is washed with THF.

-

The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to give (2,5-difluorophenyl)methanamine.

Expected Yield: 75-85%

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a derivative of 2,5-Difluorobenzonitrile.

Caption: A generalized experimental workflow.

Conclusion

2,5-Difluorobenzonitrile is a cornerstone building block in modern organic synthesis. Its unique electronic and structural features provide a reliable platform for the construction of complex and highly functionalized molecules. The ability to selectively functionalize the aromatic ring via SNAr reactions, coupled with the versatile chemistry of the nitrile group, ensures its continued and widespread use in the discovery and development of new pharmaceuticals, agrochemicals, and advanced materials. This guide has provided a comprehensive overview of its properties, applications, and key synthetic transformations, along with practical experimental protocols, to aid researchers in leveraging the full potential of this important synthetic intermediate.

2,5-Difluorobenzonitrile: A Comprehensive Technical Guide for Chemical Intermediates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

2,5-Difluorobenzonitrile is a versatile fluorinated aromatic compound that serves as a crucial building block in various fields of chemical synthesis.[1] Its unique electronic properties, conferred by the two fluorine atoms on the benzene ring, make it an important intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic placement of fluorine can significantly enhance the metabolic stability, lipophilicity, and bioavailability of target molecules, making this compound particularly valuable in drug design.[1][2]

Core Properties of 2,5-Difluorobenzonitrile

This section summarizes the key physical and chemical properties of 2,5-Difluorobenzonitrile.

| Property | Value | Source |

| CAS Number | 64248-64-2 | [1][3][4][5] |

| Molecular Formula | C₇H₃F₂N | [1][3][4][5] |

| Molecular Weight | 139.10 g/mol | [1][3][4] |

| Appearance | White to light yellow crystalline powder or lump | [1][6] |

| Melting Point | 33-35 °C | [1][3][6] |

| Boiling Point | 178.4 ± 20.0 °C at 760 mmHg; 92 °C at 30 mmHg | [1][3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Flash Point | 77.8 ± 0.0 °C | [3] |

| Purity | ≥ 98% (GC) | [1] |

Synthesis of 2,5-Difluorobenzonitrile

A general method for the synthesis of fluorobenzonitriles, including 2,5-Difluorobenzonitrile, involves the halogen exchange reaction of the corresponding dichlorobenzonitrile with an alkali metal fluoride.[7] This process is typically conducted at elevated temperatures in the presence of a phase-transfer catalyst.[7]

Experimental Protocol: General Halogen Exchange

The following is a representative protocol based on processes for preparing fluorobenzonitriles.[7]

-

Preparation : In a suitable reaction vessel equipped with a stirrer and distillation bridge, charge 2,5-dichlorobenzonitrile, a slight excess of potassium fluoride, and a catalytic amount of a phase-transfer catalyst (e.g., a quaternary ammonium salt).[7]

-

Reaction : If a solvent is used, add a high-boiling aprotic solvent like sulfolane. Heat the mixture with vigorous stirring to a temperature between 120°C and 170°C.[7]

-

Monitoring : Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed.[7]

-

Isolation : After completion, the product can be isolated from the reaction mixture. This may involve filtration to remove inorganic salts, followed by distillation or crystallization to purify the 2,5-Difluorobenzonitrile.

Key Reactions and Applications

2,5-Difluorobenzonitrile is a versatile intermediate used to create more complex molecules.[1] Its reactivity allows for various chemical transformations, making it a valuable resource in organic synthesis.[1]

Synthesis of 3-acetyl-2,5-difluorobenzonitrile

A documented reaction involving a derivative of 2,5-difluorobenzonitrile is the oxidation of 2,5-difluoro-3-(1-hydroxyethyl)-benzonitrile to 3-acetyl-2,5-difluorobenzonitrile.[8]

Experimental Protocol: Oxidation Reaction

-

Preparation : A stirred mixture of 11.6 g of 2,5-difluoro-3-(1-hydroxyethyl)-benzonitrile and 290 mL of acetone is prepared in a reaction flask.[8]

-

Reagent Addition : 90.5 mL of Kiliani's chromic acid is added dropwise to the mixture over 1 hour, maintaining a temperature of 23-27°C.[8]

-

Reaction : The mixture is stirred for 3.5 hours at 25°C.[8]

-

Quenching : The reaction mixture is then poured onto 1 L of ice/water containing 20 g of Na₂S₂O₅.[8]

-

Extraction : The product is extracted with four 250 mL portions of CH₂Cl₂.[8]

-

Washing : The combined organic extracts are washed with water and saturated NaHCO₃ solution.[8]

-

Isolation : The solvent is evaporated in vacuo. The resulting residue is stirred with a mixture of Et₂O and hexane, then filtered to yield 3-acetyl-2,5-difluorobenzonitrile.[8]

Role in Drug Development and Other Industries

The unique properties of 2,5-Difluorobenzonitrile make it a valuable intermediate in several high-tech industries. The presence of fluorine atoms can enhance the efficacy, stability, and lipophilicity of molecules, which is highly desirable in drug design.[1]

-

Pharmaceutical Development : It is a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders.[1] The fluorinated structure helps modify drug properties to enhance effectiveness and potentially reduce side effects.[1]

-

Agricultural Chemicals : 2,5-Difluorobenzonitrile is used in the formulation of agrochemicals like herbicides and insecticides.[1] The fluorine atoms contribute to the stability and bioactivity of these compounds.[1][9]

-

Material Science : This compound is also employed in developing advanced materials, such as specialized polymers and coatings, where its chemical properties can improve thermal stability and resistance to degradation.[1]

Safety and Handling

2,5-Difluorobenzonitrile is classified as a hazardous substance and requires careful handling.[4][10]

GHS Hazard Classification: [4]

-

Acute toxicity, Oral (Category 4)

-

Acute toxicity, Dermal (Category 4)

-

Acute toxicity, Inhalation (Category 4)

-

Skin corrosion/irritation (Category 2)

-

Serious eye damage/eye irritation (Category 2)

-

Specific target organ toxicity - single exposure (Category 3), Respiratory system

Handling and Storage:

-

Handling : Use in a well-ventilated area.[10][11] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[10][11] Avoid breathing dust and contact with skin and eyes.[10]

-

Storage : Store in a dry, cool, and well-ventilated place.[10] Keep the container tightly closed and away from heat, sparks, and open flames.[10] It is incompatible with strong oxidizing agents and strong bases.[10]

First-Aid Measures:

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[11][12]

-

Skin Contact : Immediately wash off with soap and plenty of water.[10][12]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[10][12]

-

Ingestion : If swallowed, call a poison center or doctor. Rinse mouth.[10]

In all cases of exposure, seek medical attention if symptoms persist.[10][12]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,5-Difluorobenzonitrile | CAS#:64248-64-2 | Chemsrc [chemsrc.com]

- 4. 2,5-Difluorobenzonitrile | C7H3F2N | CID 123558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,5-Difluorobenzonitrile [webbook.nist.gov]

- 6. 2,5-Difluorobenzonitrile | 64248-64-2 [chemicalbook.com]

- 7. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. nbinno.com [nbinno.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 2,5-Difluorobenzonitrile: Discovery, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Difluorobenzonitrile is a key fluorinated building block in modern medicinal chemistry and materials science. Its unique electronic properties, arising from the two fluorine substituents on the aromatic ring, make it a valuable intermediate in the synthesis of a wide range of biologically active molecules and advanced materials. This technical guide provides a comprehensive overview of the discovery and history of 2,5-Difluorobenzonitrile, detailed experimental protocols for its synthesis, a summary of its key physicochemical and spectroscopic properties, and an exploration of its applications in drug discovery and development.

Introduction: The Significance of Fluorinated Intermediates

The strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy in drug design to enhance metabolic stability, improve lipophilicity, and modulate the electronic nature of the molecule.[1] Difluorobenzonitrile derivatives, including 2,5-Difluorobenzonitrile, are particularly valuable intermediates due to the presence of both the versatile nitrile functional group and the influential fluorine substituents.[1] This guide focuses on 2,5-Difluorobenzonitrile (CAS 64248-64-2), a compound that serves as a crucial starting material in the synthesis of novel therapeutic agents, agrochemicals, and high-performance polymers.[2][3]

Discovery and History

While a definitive "discovery" paper for 2,5-Difluorobenzonitrile is not readily apparent in a singular, seminal publication, its development is intrinsically linked to the broader advancements in organofluorine chemistry. The synthesis and characterization of various fluorinated aromatic compounds gained momentum in the mid-20th century. Processes for preparing fluorobenzonitriles through halogen exchange reactions on the corresponding chlorobenzonitriles became more common, as evidenced by patents from the latter half of the century. For instance, a 1995 patent describes the preparation of various difluorobenzonitriles, including the 2,5-isomer, via a halogen exchange (Halex) reaction.[4] The study of the electronic transitions and vibrational spectra of isomeric difluorobenzonitriles, including the 2,5-isomer, has also been a subject of academic research, contributing to a deeper understanding of its fundamental properties.

Synthesis of 2,5-Difluorobenzonitrile

The synthesis of 2,5-Difluorobenzonitrile can be achieved through several routes, most commonly involving nucleophilic aromatic substitution reactions. Key starting materials often include di-substituted benzenes that can be converted to the desired product.

Halogen Exchange (Halex) Reaction

A prevalent industrial method for the synthesis of 2,5-Difluorobenzonitrile is the Halex process. This reaction involves the displacement of chlorine atoms from a suitable precursor, such as 2,5-dichlorobenzonitrile, using a fluoride salt at elevated temperatures.

Experimental Protocol: Synthesis of 2,5-Difluorobenzonitrile from 2,5-Dichlorobenzonitrile

-

Reactants: 2,5-Dichlorobenzonitrile, spray-dried Potassium Fluoride (KF), and a high-boiling point aprotic polar solvent (e.g., Sulfolane).

-

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, 2,5-dichlorobenzonitrile and a molar excess of spray-dried potassium fluoride are suspended in sulfolane.

-

The reaction mixture is heated to a high temperature (typically in the range of 200-250°C) and stirred vigorously for several hours.

-

The progress of the reaction is monitored by gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.

-

Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration.

-

The crude product is then isolated from the solvent by distillation under reduced pressure.

-

Further purification can be achieved by recrystallization or a second distillation to yield high-purity 2,5-Difluorobenzonitrile.

-

Sandmeyer Reaction

Another classical method that can be adapted for the synthesis of 2,5-Difluorobenzonitrile is the Sandmeyer reaction. This involves the diazotization of an amino group followed by its replacement with a cyano group.

Conceptual Workflow: Sandmeyer Reaction for 2,5-Difluorobenzonitrile

Caption: Conceptual workflow for the synthesis of 2,5-Difluorobenzonitrile via the Sandmeyer reaction.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of 2,5-Difluorobenzonitrile is essential for its application in synthesis and for quality control.

Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 64248-64-2 | [5][6] |

| Molecular Formula | C₇H₃F₂N | [5][7] |

| Molecular Weight | 139.10 g/mol | [5][7] |

| Appearance | White to light yellow crystal powder | [5] |

| Melting Point | 33-35 °C | [5][6] |

| Boiling Point | 188 °C | [8] |

| Flash Point | 77 °C (172 °F) | [8] |

Spectroscopic Data

The structural characterization of 2,5-Difluorobenzonitrile is confirmed through various spectroscopic techniques.

| Spectroscopic Data | Key Features | Reference(s) |

| Infrared (IR) Spectrum | The NIST WebBook provides the condensed phase IR spectrum, showing characteristic nitrile (C≡N) stretching vibrations. | [9] |

| Mass Spectrum (Electron Ionization) | The NIST WebBook provides the mass spectrum, which can be used to confirm the molecular weight and fragmentation pattern. | [9] |

| ¹H NMR, ¹³C NMR, ¹⁹F NMR | While a complete, citable dataset from a single peer-reviewed source is not readily available, data for related difluorobenzonitrile isomers and precursors can be found in the literature. These spectra are characterized by complex splitting patterns due to H-F and C-F coupling. | |

| Vibrational Spectra (FTIR and Raman) | The FTIR spectrum of 2,5-difluorobenzonitrile has been recorded in the region 200–4000 cm⁻¹ (in liquid phase). The laser Raman spectrum has also been studied. | [2] |

Applications in Drug Discovery and Development

2,5-Difluorobenzonitrile is a valuable building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.[2] The fluorine atoms can enhance the bioavailability and efficacy of drug candidates.[2]

Intermediate in the Synthesis of Antimicrobial Agents

While direct examples of commercial drugs are not widely published, research has demonstrated the utility of 2,5-Difluorobenzonitrile derivatives in developing new antimicrobial agents. For instance, 2,5-difluorobenzoic acid, which can be synthesized from 2,5-Difluorobenzonitrile, has been used to prepare novel hydrazone derivatives that exhibit potential antibacterial activity.

Experimental Workflow: Synthesis of Bioactive Molecules

Caption: General experimental workflow from 2,5-Difluorobenzonitrile to various applications.

Potential Signaling Pathway Involvement of Derivatives

While 2,5-Difluorobenzonitrile itself is an intermediate, the final drug molecules synthesized from it can interact with various biological pathways. For example, many kinase inhibitors, a major class of cancer therapeutics, incorporate fluorinated aromatic moieties. The electron-withdrawing nature of the fluorine atoms can influence the binding affinity of the inhibitor to the ATP-binding pocket of the kinase.

Conceptual Signaling Pathway

Caption: Conceptual diagram of a kinase inhibitor derived from 2,5-Difluorobenzonitrile (2,5-DFBN) blocking a signaling pathway.

Conclusion

2,5-Difluorobenzonitrile has emerged as a significant and versatile intermediate in the fields of medicinal chemistry and material science. Its synthesis, primarily through halogen exchange reactions, is well-established, providing a reliable source for this key building block. The presence of two fluorine atoms imparts unique properties that are leveraged in the design of novel pharmaceuticals and agrochemicals with enhanced efficacy and metabolic stability. Further research into the applications of 2,5-Difluorobenzonitrile and its derivatives is expected to yield new and improved therapeutic agents and advanced materials.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Wholesale 2,5-Difluorobenzonitrile CAS:64248-64-2 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 4. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]

- 5. 2,5-Difluorobenzonitrile | 64248-64-2 [chemicalbook.com]

- 6. 2,5-Difluorobenzonitrile | CAS#:64248-64-2 | Chemsrc [chemsrc.com]

- 7. 2,5-Difluorobenzonitrile | CAS: 64248-64-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. chemwhat.com [chemwhat.com]

- 9. 2,5-Difluorobenzonitrile [webbook.nist.gov]

An In-depth Technical Guide to the Electronic Properties of 2,5-Difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluorobenzonitrile is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. The presence of two electron-withdrawing fluorine atoms and a nitrile group on the benzene ring profoundly influences its electronic properties, reactivity, and potential applications. This technical guide provides a comprehensive overview of the core electronic properties of 2,5-Difluorobenzonitrile, supported by available experimental and computational data. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate further research and application.

Molecular Structure and Core Properties

2,5-Difluorobenzonitrile possesses a planar aromatic ring with the chemical formula C₇H₃F₂N. Its molecular weight is 139.10 g/mol .[1] The molecule's structure and the numbering of its atoms are fundamental to understanding its electronic characteristics.

Molecular Structure of 2,5-Difluorobenzonitrile

Molecular structure of 2,5-Difluorobenzonitrile.

Electronic Properties

The electronic properties of a molecule are critical in determining its reactivity, intermolecular interactions, and photophysical behavior. For 2,5-Difluorobenzonitrile, the interplay between the electron-withdrawing fluorine atoms and the nitrile group dictates its electronic landscape.

Data Summary

| Property | Value | Method | Reference |

| HOMO-LUMO Gap | 6.66 eV | DFT Calculation | [2] |

| Dipole Moment | Not Experimentally Determined | - | - |

| Ionization Potential | Not Experimentally Determined | - | - |

| Electron Affinity | Not Experimentally Determined | - | - |

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies lower reactivity.

A Density Functional Theory (DFT) study has calculated the HOMO-LUMO energy gap of 2,5-Difluorobenzonitrile to be 6.66 eV.[2] This relatively large gap suggests that the molecule is kinetically stable.

HOMO-LUMO energy gap of 2,5-Difluorobenzonitrile.

Experimental Protocols

Synthesis of 2,5-Difluorobenzonitrile

A common synthetic route to 2,5-Difluorobenzonitrile involves the nitration of 1,4-difluorobenzene followed by reduction of the nitro group to an amine and subsequent Sandmeyer reaction.

Workflow for the Synthesis of 2,5-Difluorobenzonitrile

Synthetic pathway for 2,5-Difluorobenzonitrile.

Detailed Methodology: Nitration of 1,4-Difluorobenzene [3]

-

Reaction Setup: To a reaction vessel, add 1,4-difluorobenzene and sulfuric acid.

-

Cooling: Cool the mixture to approximately 5°C using an ice bath.

-

Nitrating Agent Addition: Add potassium nitrate portion-wise while maintaining the temperature at around 5°C.

-

Reaction Monitoring: Monitor the reaction progress using gas chromatography (GC).

-

Work-up: Once the reaction is complete, pour the mixture into ice water to precipitate the product.

-

Isolation: Collect the solid product by suction filtration to yield 2,5-difluoronitrobenzene.

Subsequent reduction and Sandmeyer reaction can be carried out using standard literature procedures.

Characterization Techniques

Standard spectroscopic methods are employed to confirm the identity and purity of the synthesized 2,5-Difluorobenzonitrile.

Workflow for Spectroscopic Characterization

Analytical workflow for 2,5-Difluorobenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the three aromatic protons. The chemical shifts and coupling constants will be influenced by the positions of the fluorine and nitrile substituents.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the seven carbon atoms in the molecule. The carbon attached to the nitrile group will have a characteristic downfield chemical shift.

-

¹⁹F NMR: The fluorine NMR spectrum will provide information about the chemical environment of the two fluorine atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2,5-Difluorobenzonitrile will exhibit characteristic absorption bands for the functional groups present. Key vibrational frequencies include the C≡N stretch of the nitrile group (typically around 2230 cm⁻¹), C-F stretching vibrations, and aromatic C-H and C=C stretching vibrations.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 2,5-Difluorobenzonitrile (139.10 g/mol ).[1]

Conclusion

This technical guide has summarized the key electronic properties of 2,5-Difluorobenzonitrile, highlighting the available computational data for its HOMO-LUMO gap. While experimental values for other electronic parameters such as dipole moment, ionization potential, and electron affinity are not yet readily available in the literature, the provided experimental protocols for synthesis and characterization offer a solid foundation for researchers to produce and verify this important molecule for further investigation. The unique electronic nature of 2,5-Difluorobenzonitrile, conferred by its fluorine and nitrile substituents, makes it a valuable building block for the development of novel pharmaceuticals and advanced materials. Further experimental and computational studies are encouraged to fully elucidate its electronic behavior and unlock its full potential.

References

Application Notes and Protocols for Nucleophilic Substitution on 2,5-Difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis, enabling the introduction of a wide range of functional groups onto aromatic rings. 2,5-Difluorobenzonitrile is a valuable building block in medicinal chemistry and materials science due to the presence of two fluorine atoms and a nitrile group, which activate the aromatic ring for SNAr. The electron-withdrawing nature of the nitrile group and the fluorine atoms facilitates the attack of nucleophiles, primarily at the C2 position, leading to the selective synthesis of diverse substituted benzonitrile derivatives. These products serve as key intermediates in the development of pharmaceuticals, agrochemicals, and functional materials.

This document provides detailed application notes and experimental protocols for the nucleophilic substitution on 2,5-difluorobenzonitrile with various nucleophiles, including amines, alkoxides, and thiolates.

Data Presentation

The following table summarizes the quantitative data for representative nucleophilic substitution reactions on 2,5-difluorobenzonitrile.

| Entry | Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 1-Methylpiperazine | 5-Fluoro-2-(4-methylpiperazin-1-yl)benzonitrile | Acetonitrile | K2CO3 | 80 | 12 | 85 |

| 2 | Morpholine | 5-Fluoro-2-morpholinobenzonitrile | DMSO | K2CO3 | 100 | 6 | 92 |

| 3 | Sodium Methoxide | 5-Fluoro-2-methoxybenzonitrile | Methanol | - | 65 | 4 | 88 |

| 4 | Sodium Thiophenoxide | 5-Fluoro-2-(phenylthio)benzonitrile | DMF | - | 25 | 2 | 95 |

Experimental Protocols

General Considerations

All reactions should be performed in well-ventilated fume hoods. Reagents and solvents were obtained from commercial suppliers and used without further purification unless otherwise noted. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates with visualization under UV light. Product purification can be achieved by column chromatography on silica gel or recrystallization.

Protocol 1: Synthesis of 5-Fluoro-2-(4-methylpiperazin-1-yl)benzonitrile

This protocol describes the reaction of 2,5-difluorobenzonitrile with a secondary amine, 1-methylpiperazine.

Materials:

-

2,5-Difluorobenzonitrile

-

1-Methylpiperazine

-

Potassium Carbonate (K2CO3)

-

Acetonitrile (CH3CN)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Rotary Evaporator

-

Magnetic Stirrer and Hotplate

-

Standard Glassware (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-difluorobenzonitrile (1.39 g, 10 mmol), 1-methylpiperazine (1.10 g, 11 mmol), and potassium carbonate (2.76 g, 20 mmol).

-

Add 40 mL of acetonitrile to the flask.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) to obtain 5-fluoro-2-(4-methylpiperazin-1-yl)benzonitrile as a white solid.

Protocol 2: Synthesis of 5-Fluoro-2-morpholinobenzonitrile

This protocol details the reaction with another common secondary amine, morpholine.

Materials:

-

2,5-Difluorobenzonitrile

-

Morpholine

-

Potassium Carbonate (K2CO3)

-

Dimethyl Sulfoxide (DMSO)

-

Deionized Water

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

-

In a 50 mL round-bottom flask, combine 2,5-difluorobenzonitrile (1.39 g, 10 mmol), morpholine (0.96 g, 11 mmol), and potassium carbonate (2.76 g, 20 mmol).

-

Add 20 mL of DMSO to the flask.

-

Heat the mixture to 100 °C and stir for 6 hours.

-

Cool the reaction to room temperature and pour it into 100 mL of cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-